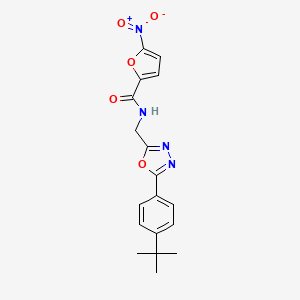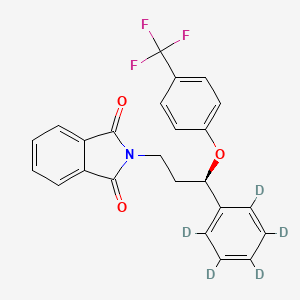
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a metabolite of the well-known antidepressant Fluoxetine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of deuterium atoms through specific reactions such as hydrogen-deuterium exchange or the use of deuterated reagents. The phthalimide group is introduced to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The phthalimide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine.
Aplicaciones Científicas De Investigación
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Helps in understanding the metabolic pathways of Fluoxetine and its metabolites.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Fluoxetine in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) involves its interaction with various molecular targets in the body. As a deuterated compound, it exhibits similar pharmacological properties to Norfluoxetine but with altered metabolic stability. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the drug’s behavior in the body.
Comparación Con Compuestos Similares
Similar Compounds
Norfluoxetine: The non-deuterated version of the compound.
Fluoxetine: The parent drug from which Norfluoxetine is derived.
Deuterated Fluoxetine: Another deuterated derivative used in similar studies.
Uniqueness
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These include improved metabolic stability and the ability to trace the compound’s behavior in biological systems more accurately.
This detailed article provides a comprehensive overview of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H18F3NO3 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |
Clave InChI |
HBVJWKXCFVAHNT-LOPJJIQASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


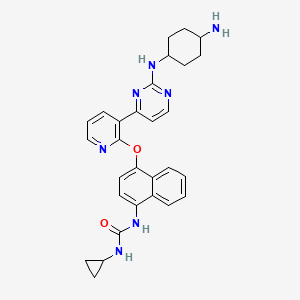
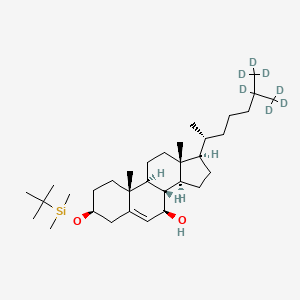
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
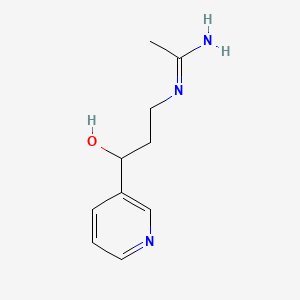

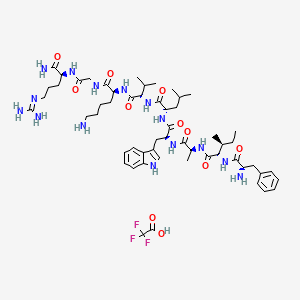
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
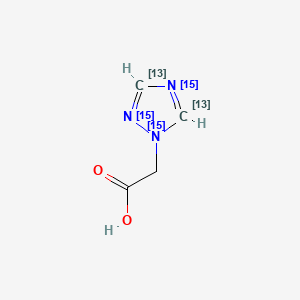
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
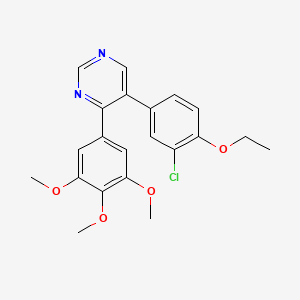

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
